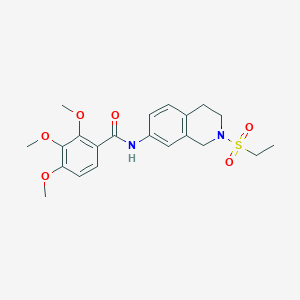

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-11-10-14-6-7-16(12-15(14)13-23)22-21(24)17-8-9-18(27-2)20(29-4)19(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCSBOLKFWGZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials: : The synthesis starts with the appropriate isoquinoline and benzamide precursors.

Step-wise Synthesis: : The synthetic route typically involves the sulfonylation of the isoquinoline derivative, followed by the amide formation with the trimethoxybenzamide derivative.

Reaction Conditions: : Reactions are often carried out under controlled temperatures ranging from 0°C to 120°C, utilizing solvents such as dichloromethane or toluene.

Catalysts and Reagents: : Common reagents include sulfonyl chlorides, amine bases like triethylamine, and dehydrating agents such as thionyl chloride.

Scale-Up Process: : Scaling from lab to industrial scale involves optimization of reaction times, temperature, and solvent usage.

Purification: : Industrial purification might include recrystallization or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline nitrogen.

Reduction: : Reduction reactions might target the sulfonyl group, converting it to a sulfonamide.

Substitution: : The trimethoxybenzamide portion can undergo electrophilic substitution reactions.

Oxidation Reagents: : Reagents such as potassium permanganate or chromium trioxide.

Reduction Reagents: : Reagents like lithium aluminum hydride or sodium borohydride.

Substitution Conditions: : Often involve acids or bases in organic solvents.

Oxidation Products: : Can result in sulfone or nitro derivatives.

Reduction Products: : Yield the corresponding sulfonamide derivatives.

Substitution Products: : Result in various substituted benzamides.

Scientific Research Applications

Reagent in Synthesis: : It acts as a precursor in synthesizing more complex organic molecules.

Catalysis: : Sometimes used in catalytic processes.

Biochemical Studies: : Used in the study of enzyme inhibitors or receptor modulators.

Drug Development:

Material Science: : Employed in the development of novel materials due to its stable structure.

Mechanism of Action

It acts primarily by interacting with specific molecular targets like enzymes or receptors.

Enzymes: : Inhibition or modulation of enzyme activity.

Receptors: : Binding to neurotransmitter receptors or other cell surface receptors.

Biochemical Pathways: : Involves pathways such as signal transduction, affecting cellular responses.

Comparison with Similar Compounds

Spectral Characterization

- IR Spectroscopy : The ethylsulfonyl group (S=O) would exhibit stretching vibrations at ~1250 cm⁻¹ , aligning with sulfonyl-containing analogs in . The absence of C=O bands in triazole derivatives () contrasts with the target’s benzamide carbonyl (expected at ~1660–1680 cm⁻¹ ) .

- NMR : The trimethoxy groups would show distinct singlet peaks near δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C), comparable to methoxy signals in compounds .

Physicochemical Properties

- Lipophilicity : The trimethoxybenzamide moiety increases lipophilicity (logP ~3.5 estimated) compared to single-methoxy analogs (e.g., Compound 21, logP ~2.8) .

- Solubility : The ethylsulfonyl group improves aqueous solubility relative to tert-butyl or benzyloxy substituents, critical for oral bioavailability .

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are recognized for their diverse pharmacological profiles, including potential applications in treating neurological disorders and other diseases. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 392.47 g/mol. Its structure includes an ethylsulfonyl group attached to a tetrahydroisoquinoline core and a trimethoxybenzamide moiety.

The compound's biological activity is largely attributed to its ability to interact with various molecular targets within the body. The tetrahydroisoquinoline structure suggests potential interactions with dopaminergic and serotonergic systems. This interaction may influence neurotransmitter release and receptor activity, which are crucial in the management of neurological conditions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

- In vitro studies have shown that related tetrahydroisoquinoline derivatives can induce apoptosis in cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer) with IC50 values ranging from 20 to 50 μM .

- Mechanistic studies suggest these compounds may disrupt cell cycle progression and induce cell death through mitochondrial pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has also been evaluated:

- Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's .

- In vivo studies have demonstrated that these compounds can improve cognitive functions in animal models by modulating neurotransmitter levels .

Study 1: Antitumor Activity

A study investigated the effects of a related compound on human gastric cancer cells. The results showed that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MGC-803 | 35 ± 3.5 | Apoptosis induction |

| Compound B | MCF-7 | 43 ± 4.0 | Cell cycle arrest |

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cells:

| Treatment | Cell Line | Viability (%) | Mechanism |

|---|---|---|---|

| Control | SH-SY5Y | 100 | - |

| Compound C | SH-SY5Y | 85 ± 5 | ROS reduction |

Q & A

Basic: What are the key synthetic strategies for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis involves multi-step organic reactions, including sulfonylation of the tetrahydroisoquinoline core and subsequent coupling with the trimethoxybenzamide moiety. Key optimization strategies include:

- Solvent selection : Dichloromethane (DCM) is preferred for coupling reactions due to its inertness and ability to stabilize intermediates .

- Reagent choice : Triethylamine (TEA) is often used as a base to neutralize acidic byproducts during sulfonylation .

- Temperature control : Exothermic steps (e.g., acylations) require cooling (0–5°C) to prevent side reactions .

- Purity monitoring : High-performance liquid chromatography (HPLC) is critical for tracking reaction progress and isolating the product .

Advanced: How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound in novel reactions?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways to predict regioselectivity and stability. For example:

- Reaction path search : Tools like the Artificial Force-Induced Reaction (AFIR) method identify energetically favorable pathways for sulfonamide formation .

- Solvent effects : Implicit solvent models (e.g., COSMO-RS) simulate how polar solvents like DCM influence reaction kinetics .

- Data integration : Computational predictions are validated experimentally, creating a feedback loop to refine reaction design .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethylsulfonyl vs. methoxy groups) and detect stereochemical impurities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects degradation products .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the tetrahydroisoquinoline scaffold .

Advanced: What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

Contradictions often arise from assay variability or structural nuances. Methodological solutions include:

- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

- SAR analysis : Systematically modify substituents (e.g., replacing ethylsulfonyl with cyclopropanecarbonyl) to isolate bioactivity drivers .

- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., anti-inflammatory activity correlates with electron-withdrawing groups on the benzamide) .

Basic: What are the recommended protocols for assessing the compound's stability under different storage conditions?

Answer:

- Accelerated stability testing : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months, then analyze via HPLC for degradation (e.g., hydrolysis of sulfonamide bonds) .

- Light sensitivity : Expose samples to UV/Vis light (300–800 nm) to assess photodegradation; amber vials are recommended .

- Humidity control : Use desiccants to prevent hygroscopic degradation, particularly for methoxy-substituted analogs .

Advanced: How to design experiments to elucidate the compound's interaction with biological targets using biophysical methods?

Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) in real time .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into protein solutions .

- Molecular docking : Use software like AutoDock Vina to predict binding poses, followed by site-directed mutagenesis to validate key residues .

Advanced: How can researchers address low reproducibility in synthetic yields across different laboratories?

Answer:

- Detailed reaction logs : Document exact reagent grades, solvent batches, and equipment calibration .

- In situ monitoring : Use inline Fourier-transform infrared (FTIR) spectroscopy to track intermediate formation .

- Collaborative validation : Share protocols with independent labs to identify critical variables (e.g., stirring rate during crystallization) .

Basic: What are the critical parameters for scaling up the synthesis without compromising purity?

Answer:

- Reactor design : Use jacketed reactors for precise temperature control during exothermic steps .

- Workup optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .

- Process analytical technology (PAT) : Implement real-time HPLC monitoring to detect impurities early .

Advanced: What computational tools are available to predict the compound's pharmacokinetic properties?

Answer:

- ADMET prediction : Software like SwissADME estimates absorption, distribution, and toxicity based on lipophilicity (LogP) and polar surface area (PSA) .

- CYP450 inhibition assays : Use in silico models (e.g., Schrödinger’s QikProp) to predict metabolic stability and drug-drug interactions .

Basic: How to troubleshoot low yields in the final coupling step of the synthesis?

Answer:

- Activation of carboxylic acids : Use coupling agents like HATU or EDCI to improve efficiency .

- Moisture control : Ensure anhydrous conditions via molecular sieves or nitrogen atmospheres .

- Alternative solvents : Test dimethylformamide (DMF) or tetrahydrofuran (THF) if DCM proves ineffective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.